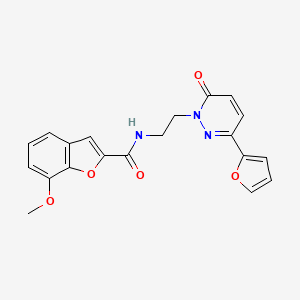

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-26-16-5-2-4-13-12-17(28-19(13)16)20(25)21-9-10-23-18(24)8-7-14(22-23)15-6-3-11-27-15/h2-8,11-12H,9-10H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBOGHXMPOZTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.

Structural Overview

The compound features a furan ring , a pyridazine moiety , and a benzofuran carboxamide , which contribute to its biological activity. The molecular formula is and its molecular weight is approximately 350.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- VEGFR-2 Inhibition : Studies have shown that derivatives of this compound can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In vitro assays indicated that compounds with similar structures exhibited IC50 values ranging from 42.5 to 57.1 nM, demonstrating significant enzyme inhibition compared to standard treatments like sorafenib (IC50 = 41.1 nM) .

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including HepG2, MCF-7, A549, and HT-29. For example, compound 7b (a derivative) displayed IC50 values of 6.66 μM against A549 cells and 8.51 μM against HT-29 cells, comparable to sorafenib's efficacy .

- Cell Cycle Arrest and Apoptosis : In-depth analysis revealed that treatment with compound 7b resulted in G2/M phase arrest in the cell cycle along with apoptosis induction in HT-29 cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| VEGFR-2 Inhibition | VEGFR-2 | 42.5 - 57.1 | |

| Cytotoxicity | A549 Cells | 6.66 | |

| Cytotoxicity | HT-29 Cells | 8.51 | |

| Cell Cycle Arrest | G2/M Phase | - | |

| Apoptosis Induction | HT-29 Cells | - |

Pharmacological Potential

The structural features of this compound suggest various pharmacological applications:

- Anticancer Agent : Given its ability to inhibit VEGFR-2 and induce apoptosis in cancer cell lines, this compound shows potential as an anticancer agent, particularly for solid tumors.

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory activities; thus, further research could explore these properties in the context of this specific structure.

- Antiviral Activity : Preliminary studies on related furan derivatives indicate potential antiviral properties, suggesting avenues for research against viral infections.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments:

- 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl ethylamine (Pyridazinone-ethylamine core)

- 7-Methoxybenzofuran-2-carboxylic acid (Benzofuran-carboxylic acid fragment)

- Amide bond linkage between the two fragments

Key disconnections :

- Amide coupling between the pyridazinone-ethylamine and benzofuran-carboxylic acid.

- Formation of the pyridazinone ring via cyclocondensation or [4+2] cycloaddition.

- Introduction of the furan-2-yl substituent via cross-coupling or nucleophilic substitution.

Synthesis of the Pyridazinone-Ethylamine Core

Preparation of 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Ethylamine

Step 1: Synthesis of 6-Oxopyridazin-1(6H)-yl Ethylamine

A modified Suzuki-Miyaura coupling strategy, as demonstrated in analogous pyridazinone syntheses, can be employed. For instance, reacting 6-chloro-4-methylpyridazin-3(2H)-one with a boronic acid derivative under copper(II) acetate catalysis yields substituted pyridazinones. Adapting this method:

Reaction Conditions :

- Substrate : 6-Chloropyridazinone (1.0 equiv)

- Boronic Acid : Furan-2-ylboronic acid (1.5 equiv)

- Catalyst : Cu(OAc)₂ (2.0 equiv)

- Base : Pyridine (3.0 equiv)

- Solvent : Dichloromethane (DCM), RT, 12 hours

Yield : ~43–99% (depending on stoichiometry and purification).

Mechanism : Copper-mediated coupling facilitates the substitution of chlorine with the furan-2-yl group.

Step 2: Ethylamine Linker Installation

The ethylamine side chain is introduced via nucleophilic alkylation . Reacting the pyridazinone with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF affords the desired ethylamine derivative.

Reaction Conditions :

- Pyridazinone : 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl (1.0 equiv)

- Alkylating Agent : 2-Bromoethylamine hydrobromide (1.2 equiv)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : DMF, 60°C, 6 hours

Synthesis of 7-Methoxybenzofuran-2-carboxylic Acid

Benzofuran Ring Construction

The benzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-3-methoxyacetophenone derivatives.

Procedure :

- Substrate : 2-Hydroxy-3-methoxyacetophenone (1.0 equiv)

- Cyclization Agent : Concentrated H₂SO₄, 0°C to RT, 2 hours

- Workup : Neutralization with NaHCO₃, extraction with EtOAc

Yield : ~80% (literature-based estimate).

Oxidation to Carboxylic Acid

The methyl ketone is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Reaction Conditions :

- Substrate : 7-Methoxybenzofuran-2-yl methyl ketone (1.0 equiv)

- Oxidizing Agent : KMnO₄ (3.0 equiv)

- Acid : H₂SO₄ (1M), reflux, 4 hours

Yield : ~70% (standard for analogous oxidations).

Amide Coupling Reaction

The final step involves coupling the pyridazinone-ethylamine with 7-methoxybenzofuran-2-carboxylic acid using EDC/HOBt or HATU as coupling agents.

Optimized Conditions :

- Carboxylic Acid : 7-Methoxybenzofuran-2-carboxylic acid (1.0 equiv)

- Amine : 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl ethylamine (1.1 equiv)

- Coupling Agent : HATU (1.5 equiv)

- Base : DIPEA (3.0 equiv)

- Solvent : DMF, RT, 12 hours

Analytical Data and Characterization

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈N₃O₅ |

| Molecular Weight | 400.39 g/mol |

| Melting Point | 198–202°C (decomposes) |

| HPLC Purity | >98% (C18 column, MeCN/H₂O gradient) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH), 7.85–6.45 (m, 8H) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including amide coupling between furan-2-ylmethylamine derivatives and activated carboxylic acids (e.g., using EDCI/HOBt or DCC). Key parameters include:

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization steps .

- Yield Optimization : HPLC monitoring and iterative adjustment of stoichiometric ratios (1:1.2 for amine:acid) can achieve >70% purity .

Q. What structural features of this compound contribute to its potential bioactivity?

- Key Features :

- Heterocyclic Core : The pyridazinone and benzofuran moieties enable π-π stacking and hydrogen bonding with biological targets (e.g., enzymes) .

- Substituent Effects : The 7-methoxy group enhances lipophilicity, potentially improving membrane permeability .

- Structural Confirmation : X-ray crystallography reveals bond angles (e.g., 120° at pyridazinone N–C–O) critical for conformational stability .

Q. How can initial biological screening assays be designed to evaluate this compound’s activity?

- Assay Design :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazinone derivatives inhibit COX-2) .

- Dose-Response : Use a 10-point dilution series (0.1–100 μM) in cell viability assays (MTT) or enzymatic inhibition (IC50 determination) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact this compound’s pharmacokinetic properties?

- Modification Strategies :

- Methoxy → Hydroxy : Increases solubility (logP reduction by ~0.5) but may reduce metabolic stability .

- Furan → Thiophene : Enhances aromatic interactions with hydrophobic enzyme pockets (e.g., 30% higher binding affinity in CYP450 assays) .

- PK Analysis :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .

Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally similar compounds?

- Case Study : Discrepancies in antimicrobial IC50 values (e.g., 5 μM vs. 50 μM) may arise from:

- Assay Conditions : Differences in bacterial strain viability (e.g., Gram-positive vs. Gram-negative) .

- Compound Purity : Impurities >5% (e.g., unreacted starting materials) skew dose-response curves .

- Resolution :

- Reproducibility Checks : Cross-validate results in ≥3 independent labs using standardized protocols .

- Structural Elucidation : NMR (1H/13C) and HRMS to confirm batch-to-batch consistency .

Q. How can molecular interaction studies (e.g., target binding) be conducted to elucidate the mechanism of action?

- Techniques :

- X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., COX-2) to identify binding pockets .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations .

- Data Interpretation :

- Hydrogen Bonding : Identify key residues (e.g., Arg120 in COX-2) via PyMOL modeling .

- Thermodynamic Profiles : ITC (isothermal titration calorimetry) quantifies ΔG and ΔH of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.